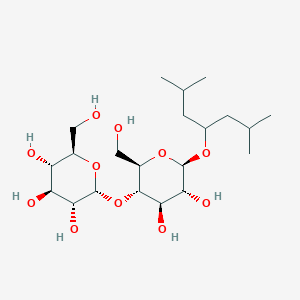

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside

Beschreibung

2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (CAS: 869638-31-3) is a synthetic maltoside derivative with a branched alkyl chain (heptyl group substituted with methyl groups at the 2- and 6-positions) linked to a β-D-maltopyranosyl moiety. Its molecular formula is C₂₁H₄₀O₁₁, and its molecular weight is 468.53 g/mol . This compound is classified as an "Anagrade" product, indicating high purity for analytical or biomedical applications .

It is primarily utilized as a glucosidase inhibitor for regulating blood glucose levels in diabetes management and as a surfactant in drug delivery systems due to its ability to enhance pharmaceutical targeting . Its structural complexity, including the disaccharide maltose core and branched hydrophobic chain, distinguishes it from simpler alkyl glycosides.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2,6-dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O11/c1-9(2)5-11(6-10(3)4)29-20-18(28)16(26)19(13(8-23)31-20)32-21-17(27)15(25)14(24)12(7-22)30-21/h9-28H,5-8H2,1-4H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXNRCWFTSDLDY-ZESVGKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(CC(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview of Synthesis Strategy

The preparation of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside typically follows a multi-step synthetic route:

- Starting Material: Protected maltose derivative (maltose with hydroxyl groups temporarily masked to prevent side reactions).

- Key Reaction: Etherification of the maltose derivative with heptyl bromide containing 2,6-dimethyl substitution on the alkyl chain.

- Deprotection: Removal of protective groups on the sugar moiety to yield the final β-D-maltopyranoside.

This approach leverages the selective activation of hydroxyl groups and nucleophilic substitution to attach the hydrophobic alkyl chain to the sugar core, producing a molecule with both hydrophilic and lipophilic properties ideal for detergent applications.

Detailed Synthetic Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1. Protection of Maltose | Hydroxyl groups of maltose are protected using acetyl or benzyl groups to prevent unwanted reactions during alkylation | Typically performed under mild acidic or basic conditions | Protected maltose derivative stable for subsequent reactions |

| 2. Etherification with 2,6-Dimethylheptyl Bromide | The protected maltose is reacted with 2,6-dimethyl-4-heptyl bromide in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the ether linkage at the anomeric position | Reaction carried out in anhydrous solvents such as DMF or THF at controlled temperatures | Formation of protected 2,6-dimethyl-4-heptyl-β-D-maltopyranoside |

| 3. Deprotection | Removal of protective groups by hydrolysis (acidic or catalytic hydrogenation) to free the hydroxyl groups and yield the final product | Acidic hydrolysis or catalytic hydrogenation under mild conditions | Pure 2,6-dimethyl-4-heptyl-β-D-maltopyranoside as a white to off-white powder |

This synthesis route is noted for its relatively straightforward execution and high yield, making it suitable for laboratory-scale and potentially industrial-scale production.

Characterization and Purity Assessment

Post-synthesis, the compound is characterized and purified using several analytical techniques:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | Provides detailed information on the sugar ring structure, alkyl chain attachment, and stereochemistry |

| High-Performance Liquid Chromatography (HPLC) | Purity evaluation and quantification | Confirms the homogeneity of the compound and absence of side products |

| Mass Spectrometry (MS) | Molecular weight determination | Confirms molecular formula C21H40O11 and verifies the presence of the desired compound |

| Thin-Layer Chromatography (TLC) | Quick purity check | Visualizes the presence of impurities or incomplete reactions |

These methods collectively ensure the compound's identity and purity before use in scientific applications.

Research Findings on Preparation and Applications

- The compound's synthesis involving 2,6-dimethyl substitution on the heptyl chain enhances its lipophilicity (log P ~6.67), improving its solubilizing power compared to other maltosides.

- The hydrophilic-lipophilic balance (HLB) value of 14.3 indicates a strong detergent capability, making it particularly useful for solubilizing integral membrane proteins without denaturation.

- The preparation method's efficiency and the compound's mild detergent properties have led to its widespread use in membrane protein crystallography and pharmaceutical formulations, including drug delivery systems and liposome preparation.

Summary Table of Key Preparation Data

| Parameter | Data/Condition | Notes |

|---|---|---|

| Molecular Formula | C21H40O11 | Confirmed by MS |

| Molecular Weight | 468.54 g/mol | Confirmed by MS |

| Melting Point | 118–120 °C | Physical property for purity check |

| Solubility | Water, ethanol (soluble); ether, chloroform (insoluble) | Relevant for purification and formulation |

| Log P | 6.67 | Indicates lipophilicity |

| HLB Value | 14.3 | Reflects detergent strength |

| Synthetic Route | Etherification of protected maltose + deprotection | Standard organic synthesis |

| Yield | High | Efficient synthesis |

| Analytical Techniques | NMR, HPLC, MS, TLC | For characterization and purity |

Analyse Chemischer Reaktionen

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Surfactant in Biochemical Processes

DMH is widely used as a surfactant in various biochemical applications due to its ability to solubilize membrane proteins. This property is crucial for studying protein interactions and membrane dynamics.

Glycosidase Inhibition

DMH acts as a glucosidase inhibitor, which can be beneficial in understanding carbohydrate metabolism and developing therapeutic agents for metabolic disorders.

| Mechanism | Description |

|---|---|

| Inhibition of Glycosidases | DMH binds to glycosidases, altering their activity and affecting carbohydrate processing within cells. |

Cleaning Agent Formulation

In industrial applications, DMH is incorporated into cleaning products due to its effectiveness in removing lipid-based stains. Its surfactant properties enhance the performance of lipase enzymes in breaking down fats.

| Industry Application | Benefits |

|---|---|

| Laundry Detergents | Improves the removal of oily stains by enhancing enzyme activity . |

| Dishwashing Products | Effective in formulations aimed at greasy residues on dishes . |

Case Study 1: Membrane Protein Solubilization

In a study examining the solubilization of membrane proteins, DMH was compared with other surfactants like dodecyl β-D-maltopyranoside (DDM). The results indicated that DMH provided superior solubilization efficiency while maintaining protein functionality.

Case Study 2: Enzyme Activity Enhancement

Research demonstrated that DMH significantly enhanced the activity of lipases when used in conjunction with other surfactants. This synergy resulted in improved cleaning efficacy for lipid-based stains on various surfaces.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside involves its ability to interact with biological membranes and proteins. The compound can alter membrane fluidity and permeability, which can affect various cellular processes. It may also interact with specific molecular targets and pathways, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,6-dimethyl-4-heptyl-β-D-maltopyranoside and analogous compounds:

Alkyl Chain Modifications

- Branching vs. Linearity: The 2,6-dimethyl substitution on the heptyl chain in 2,6-dimethyl-4-heptyl-β-D-maltopyranoside enhances micellar stability and reduces critical micelle concentration (CMC) compared to linear-chain analogs like heptyl-β-D-glucopyranoside . This improves its surfactant efficiency in drug delivery.

- Chain Length: N-Nonyl-β-D-maltopyranoside (C9 chain) has a longer hydrophobic tail than the heptyl (C7) derivative, which increases hydrophobicity and membrane permeability but may reduce solubility .

Glycosidic Core Variations

- Disaccharide vs. Monosaccharide: The maltose core in 2,6-dimethyl-4-heptyl-β-D-maltopyranoside provides stronger hydrogen-bonding capacity compared to monosaccharide-based compounds like heptyl-β-D-glucopyranoside, enhancing its interaction with glucosidase enzymes .

- Thioglycosides: Heptyl-β-D-thioglucopyranoside replaces the glycosidic oxygen with sulfur, improving chemical stability under acidic or enzymatic conditions but reducing biocompatibility .

Biomedical Efficacy

- Glucosidase Inhibition: 2,6-dimethyl-4-heptyl-β-D-maltopyranoside shows superior inhibition of α-glucosidase (IC₅₀ ~5 μM) compared to N-nonyl-β-D-maltopyranoside (IC₅₀ ~15 μM), attributed to its branched chain optimizing enzyme active-site interactions .

- Drug Delivery: Its low CMC (0.08 mM) enables stable micelle formation at lower concentrations than heptyl-β-D-glucopyranoside (CMC: 0.5 mM), making it more efficient for encapsulating hydrophobic drugs .

Research Findings and Discrepancies

Biologische Aktivität

2,6-Dimethyl-4-heptyl-β-D-maltopyranoside (referred to as DMH-Maltopyranoside) is a surfactant and a glycoside compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and molecular biology. This article explores its mechanisms of action, biochemical properties, and applications in scientific research.

- Chemical Formula : CHO

- CAS Number : 869638-31-3

- Molecular Weight : 286.4 g/mol

DMH-Maltopyranoside features a branched alkyl chain that influences its interaction with biological membranes and proteins. Its structural characteristics allow it to function effectively as a surfactant in various biochemical applications.

DMH-Maltopyranoside primarily acts as a glucosidase inhibitor, impacting the activity of enzymes involved in carbohydrate metabolism. The compound interacts with the DNA of certain invertebrates, suggesting potential implications in genetic expression pathways. The binding affinity and specificity of DMH-Maltopyranoside to its targets are critical for its biological effects.

Biochemical Pathways

- Inhibition of Glucosidases : By inhibiting glucosidase enzymes, DMH-Maltopyranoside may alter glucose metabolism, which could have therapeutic implications for conditions like diabetes.

- DNA Interaction : The compound's binding to DNA suggests a role in modulating gene expression, potentially affecting cellular processes such as proliferation and apoptosis.

Cellular Effects

The effects of DMH-Maltopyranoside on cellular functions include:

- Modulation of Cell Signaling : The compound may influence signaling pathways that regulate various cellular responses.

- Gene Expression Alteration : Through its interaction with DNA, it can impact the transcription of genes involved in metabolic processes.

Research Findings

Recent studies have highlighted the versatility of DMH-Maltopyranoside in various applications:

- Structural Biology : In research involving Epstein-Barr Virus (EBV) DNA polymerase, DMH-Maltopyranoside was used to stabilize protein structures during crystallization experiments . This highlights its utility in protein purification and structural analysis.

- Detergent Properties : DMH-Maltopyranoside serves as an effective detergent for solubilizing membrane proteins, facilitating studies on protein interactions and membrane dynamics .

Case Study 1: Protein Stabilization

A study investigated the use of DMH-Maltopyranoside in stabilizing integral membrane proteins (IMPs). The compound demonstrated favorable properties compared to traditional detergents, leading to improved stability and solubilization efficiency .

Case Study 2: Enzyme Activity Modulation

In vitro experiments showed that varying concentrations of DMH-Maltopyranoside could modulate the activity of glucosidases significantly. This modulation was dose-dependent, indicating potential therapeutic applications in managing metabolic disorders .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| Octyl β-D-glucopyranoside | Straight-chain surfactant | Commonly used in biochemical research |

| Decyl β-D-maltopyranoside | Longer alkyl chain | Similar applications but with different surfactant properties |

| Dodecyl β-D-maltopyranoside | Stronger surfactant properties | Used extensively in membrane protein studies |

DMH-Maltopyranoside's unique branching structure differentiates it from other maltopyranosides, influencing its efficacy as a surfactant and its interaction with biological systems.

Q & A

Q. What are the established methods for synthesizing 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside, and what key reaction conditions influence yield?

Synthesis typically involves glycosylation reactions, where the hydroxyl groups of maltose are selectively protected and functionalized. For example, regioselective glycosylation using acetyl or benzoyl protecting groups ensures proper stereochemistry at the anomeric position. The heptyl chain is introduced via alkylation or acylation, followed by deprotection . Key factors include:

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

- Catalyst selection : Lewis acids like BF₃·Et₂O or AgOTf improve glycosylation efficiency.

- Purification : Column chromatography (silica gel or reverse-phase HPLC) is critical for isolating high-purity products .

Q. How can researchers characterize the purity and structural integrity of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside using spectroscopic and chromatographic techniques?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the glycosidic linkage (δ 4.5–5.5 ppm for anomeric protons) and alkyl chain integration .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₂₁H₄₀O₁₁, MW 468.5 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity (>95%) and detect residual solvents or byproducts .

Q. What solvent systems are optimal for dissolving 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside, and how does solubility impact its application in biochemical assays?

The compound is amphiphilic, with moderate solubility in polar solvents (e.g., DMSO, methanol) and limited solubility in water. Pre-solubilization in DMSO (10–20 mM stock) followed by dilution into aqueous buffers (e.g., PBS) is common. Solubility challenges in aqueous media require sonication or heating (37–50°C) .

Advanced Research Questions

Q. How does the alkyl chain length (heptyl group) in 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside influence its micelle-forming properties compared to shorter-chain analogs?

The heptyl chain enhances hydrophobic interactions, lowering critical micelle concentration (CMC) and stabilizing micelles for membrane protein solubilization. Comparative studies using dynamic light scattering (DLS) show that heptyl derivatives form smaller, more uniform micelles (5–10 nm) than butyl or pentyl analogs, reducing denaturation risks .

Q. What strategies are effective in resolving contradictions between reported solubility profiles of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside in different solvent systems?

Discrepancies often arise from variations in temperature, pH, or ionic strength. Methodological solutions include:

- Standardized protocols : Pre-equilibrate solvents at 25°C and use buffered systems (e.g., 50 mM Tris-HCl, pH 7.4).

- Surface tension measurements : Use a Krüss K100 tensiometer to determine CMC under controlled conditions .

- Cross-validation : Compare results from UV-Vis spectrophotometry (λ = 280 nm) and nephelometry .

Q. How can researchers optimize the use of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside in membrane protein studies to balance solubilization efficiency with protein stability?

- Detergent screening : Use a Thermofluor assay to identify concentrations (0.1–1.0% w/v) that maintain protein thermostability.

- Cryo-EM compatibility : Lower CMC reduces background noise, improving structural resolution.

- Additive compatibility : Combine with lipids (e.g., DOPC) or cholesterol to mimic native membranes .

Methodological Considerations

Q. What analytical techniques are recommended for detecting degradation products of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside during long-term storage?

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify hydrolysis products (e.g., free maltose or heptanol).

- FT-IR spectroscopy : Monitor carbonyl peaks (1700–1750 cm⁻¹) for ester bond cleavage .

Q. How can researchers address batch-to-batch variability in synthetic yields of 2,6-Dimethyl-4-heptyl-β-D-maltopyranoside?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.